molecular formula C20H18N2O3 B5219340 (4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione

(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione

Cat. No.: B5219340
M. Wt: 334.4 g/mol
InChI Key: PWLOGFBQTGISQD-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a morpholine ring attached to an isoquinoline core, which is further substituted with a phenyl group and a dione functionality. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of isoquinoline-1,3-dione with morpholine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The phenyl group is usually introduced through a Friedel-Crafts acylation reaction, which involves the use of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions include quinones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research has shown that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(piperidin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione: Similar structure but with a piperidine ring instead of a morpholine ring.

    (4Z)-4-(pyrrolidin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in (4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione imparts unique chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a more effective candidate for certain applications.

Properties

IUPAC Name

(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19-17-9-5-4-8-16(17)18(14-21-10-12-25-13-11-21)20(24)22(19)15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLOGFBQTGISQD-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=C2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C\2/C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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